Product packaging for Desethylcarbodenafil(Cat. No.:)

Desethylcarbodenafil

Cat. No.: B13387863
M. Wt: 424.5 g/mol
InChI Key: MDNUMRVVLPWAFL-UHFFFAOYSA-N
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Description

Historical Context of Sildenafil (B151) Analogue Discovery and Characterization

The introduction of sildenafil in 1998 marked a breakthrough in the treatment of erectile dysfunction. nih.govresearchgate.net Its success spurred the development of other phosphodiesterase type 5 (PDE5) inhibitors and, concurrently, led to the illicit synthesis of numerous structural analogues. nih.gov These analogues are often found as undeclared ingredients in dietary supplements and herbal products marketed for sexual enhancement. nih.govnih.govuspharmacist.com The discovery and characterization of these compounds have been primarily driven by the need to combat the public health risks associated with their unknown safety and efficacy profiles. nih.govresearchgate.net

The scientific community has developed a robust arsenal (B13267) of analytical techniques to identify these clandestine compounds. nih.gov Methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are routinely employed for screening. nih.govresearchgate.net For definitive structural elucidation, more advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable. researchgate.netopenrepository.comjfda-online.com Over the years, dozens of sildenafil analogues have been identified and characterized through these methods, each representing a unique challenge to regulatory bodies. nih.govresearchgate.net

Origin and Research Significance of Desethylcarbodenafil as an Unapproved Compound

This compound was first identified in a maca-containing herbal supplement purported to remedy erectile dysfunction. researchgate.netnih.gov Its discovery was the result of routine screening for adulterants using a combination of thin-layer chromatography (TLC), GC-MS, and LC-MS/MS. researchgate.netnih.gov Subsequent isolation through column chromatography and HPLC, followed by extensive analysis using one- and two-dimensional NMR and mass spectrometry, led to the establishment of its chemical structure. researchgate.netnih.gov

The structure of this compound was determined to be 5-[2-ethoxy-5-(piperazine-1-carbonyl) phenyl]-1-methyl-3-propyl-1, 6-dihydro -pyrazolo[4,3-d]pyrimidin-7-one. researchgate.netnih.gov Its name reflects its structural relationship to carbodenafil (B589546), lacking an ethyl group.

The research significance of this compound lies in its status as an unapproved and uncharacterized pharmaceutical ingredient. Its presence in consumer products highlights the persistent issue of adulteration in the dietary supplement market. nih.govcspinet.orgpew.org The lack of clinical data means its pharmacological and toxicological profiles are unknown, posing a potential risk to consumers. nih.govtandfonline.com The identification and reporting of such compounds are crucial for regulatory agencies to update their screening methods and take necessary enforcement actions. jfda-online.comcapes.gov.br

Contemporary Research Imperatives and Future Directions for this compound Studies

The ongoing discovery of new sildenafil analogues like this compound necessitates continuous research and development in several key areas. A primary imperative is the development of faster and more comprehensive screening methods to detect an ever-expanding list of potential adulterants. nih.govresearchgate.net This includes the application of advanced mass spectrometry techniques and the development of extensive spectral libraries for rapid identification. researchgate.net

Future research will likely focus on several fronts. Elucidating the structure-activity relationships of these analogues could provide insights into their potential efficacy and, more importantly, their potential for adverse effects. aacrjournals.org Furthermore, understanding the synthetic pathways used to create these compounds can aid in forensic analysis and in predicting the emergence of new analogues. mdpi.com

There is also a growing interest in the potential therapeutic applications of sildenafil and its analogues beyond erectile dysfunction, such as in cancer therapy. aacrjournals.org However, for unapproved analogues like this compound, the immediate priority remains their detection and removal from the market to protect public health. The continued collaboration between academic researchers, industry, and regulatory bodies is essential to address the challenges posed by these illicit substances. nih.govtandfonline.com

Detailed Research Findings

The following tables summarize key information regarding this compound and related sildenafil analogues.

Compound NameKey Structural FeaturesAnalytical Methods for Identification
SildenafilN-methylpiperazine groupHPLC, LC-MS/MS, NMR nih.govresearchgate.net
HomosildenafilN-ethylpiperazine moiety instead of N-methylpiperazine openrepository.comcore.ac.ukLC-DAD, IR, LC-MS/MS, NMR nih.govopenrepository.comtandfonline.com
AcetildenafilN-ethylpiperazine moiety and an acetyl group instead of the sulfonyl group openrepository.comcore.ac.ukLC-DAD, IR, LC-MS/MS, NMR nih.govopenrepository.comtandfonline.com
HydroxyhomosildenafilN-hydroxylethylpiperazine moiety instead of an N-methylpiperazine openrepository.comcore.ac.ukLC-DAD, IR, LC-MS/MS, NMR nih.govopenrepository.comtandfonline.com
This compound5-[2-ethoxy-5-(piperazine-1-carbonyl) phenyl]-1-methyl-3-propyl-1, 6-dihydro -pyrazolo[4,3-d]pyrimidin-7-one researchgate.netnih.govTLC, GC-MS, LC-MS/MS, NMR researchgate.netnih.gov
Analytical TechniqueApplication in Sildenafil Analogue Research
High-Performance Liquid Chromatography (HPLC)Routine screening and separation of compounds in illicit dietary supplements. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Powerful tool for the identification and structural characterization of analogues. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Used for screening and identification of volatile and semi-volatile analogues. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyEssential for the definitive elucidation of the chemical structure of new analogues. researchgate.netopenrepository.com
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass data for unambiguous formula determination. jfda-online.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N6O3 B13387863 Desethylcarbodenafil

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28N6O3

Molecular Weight

424.5 g/mol

IUPAC Name

5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H28N6O3/c1-4-6-16-18-19(27(3)26-16)21(29)25-20(24-18)15-13-14(7-8-17(15)31-5-2)22(30)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,29)

InChI Key

MDNUMRVVLPWAFL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCNCC4)OCC)C

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Synthesis of Desethylcarbodenafil and Related Structural Analogues

The synthesis of this compound, a structural analogue of sildenafil (B151) and carbodenafil (B589546), involves multi-step chemical processes common in the preparation of pyrazolopyrimidine derivatives. sci-hub.sttandfonline.com These compounds are primarily recognized as inhibitors of phosphodiesterase type 5 (PDE-5). researchgate.netresearchgate.net

Precursor Compounds and Reaction Pathways

This compound is structurally defined as 5-[2-ethoxy-5-(piperazine-1-carbonyl) phenyl]-1-methyl-3-propyl-1, 6-dihydro -pyrazolo[4,3-d]pyrimidin-7-one. tandfonline.comresearchgate.net Its synthesis can be inferred from established routes for similar sildenafil analogues. A key precursor is the pyrazolopyrimidinone (B8486647) core, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone, often referred to as "sildenafil intermediate B". sci-hub.st

The general synthetic strategy for carbonyl-bonded analogues like this compound typically involves the following conceptual steps: sci-hub.st

Functionalization of the Phenyl Ring: The synthesis begins with the sildenafil pyrazolopyrimidinone intermediate. The phenyl group attached to the pyrazolopyrimidinone core is functionalized to introduce a reactive group, which will become the carbonyl linker. This can be achieved through reactions like Friedel-Crafts acylation or oxidation of a precursor group to a carboxylic acid.

Activation of the Carbonyl Group: The newly introduced carboxylic acid on the phenyl ring is then activated to facilitate amide bond formation. This often involves converting the carboxylic acid to a more reactive species, such as an acyl chloride or an active ester.

Coupling Reaction: The final step is the coupling of the activated intermediate with piperazine (B1678402). This nucleophilic substitution reaction forms the piperazine-1-carbonyl moiety, completing the this compound structure.

This pathway is analogous to the synthesis of other PDE-5i derivatives where a core molecule is functionalized and subsequently coupled with various amine-containing rings. sci-hub.st For instance, the synthesis of sulphonamide-bonded analogues involves chlorosulfonation of the phenyl ring followed by reaction with a suitable amine. sci-hub.st For this compound, the key reaction is the formation of a stable amide bond between the phenyl group and the piperazine ring.

Table 1: Inferred General Synthetic Steps for this compound This table outlines a plausible synthetic pathway based on known methodologies for related compounds.

StepDescriptionKey Reagents/ConditionsIntermediate Formed
1Acylation of Phenyl RingFriedel-Crafts acylation on the pyrazolopyrimidinone core to introduce a carboxyl group precursor.5-(5-carboxy-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
2Carboxyl Group ActivationTreatment with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.5-(5-(chlorocarbonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
3Piperazine CouplingReaction of the activated intermediate with piperazine in a suitable solvent with a base.This compound

Structural Elucidation of Synthetic Intermediates

The characterization and confirmation of structure for synthetic intermediates are critical for ensuring the success of each reaction step and the identity of the final product. bruker.com A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for structural elucidation in organic synthesis. researchgate.nettandfonline.com 1D-NMR (¹H and ¹³C) and 2D-NMR (like COSY, HSQC, and HMBC) experiments provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons. tandfonline.commdpi.com For instance, upon successful coupling with piperazine, new signals corresponding to the piperazine ring protons would appear in the ¹H NMR spectrum. tandfonline.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of intermediates and the final product, confirming that the desired transformation has occurred. bruker.com High-resolution mass spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of the elemental composition. researchgate.nettandfonline.com Tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns, which can help distinguish between isomers and confirm the structure of different parts of the molecule. tandfonline.com

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to monitor the progress of the reaction and assess the purity of the intermediates and the final compound. sci-hub.stresearchgate.net

In the specific case of identifying this compound, researchers used extensive 1D- and 2D-NMR and mass spectral analyses to establish its structure definitively. tandfonline.comresearchgate.net The mass difference of 27 amu compared to carbodenafil and the specific fragmentation patterns observed in MS/MS analysis pointed towards the absence of an ethyl group on the piperazine ring. tandfonline.com

Table 2: Key Spectroscopic Data for this compound Identification Data sourced from the structural elucidation of this compound found in a supplement. tandfonline.com

TechniqueObservationInference
MS/MSParent ion [M+H]⁺ at m/z 425. Major fragment ions at m/z 339.1 and 311.1.The parent ion is 27 amu less than carbodenafil (m/z 453). The fragmentation pattern is similar, indicating the core structure is the same.
¹H NMR (in DMSO-d6)Signals at 2.73 ppm (4H, t) and 3.40 ppm (4H, t) for piperazine protons. Absence of signals for an N-ethyl group.Confirms the presence of an unsubstituted piperazine ring.
¹³C NMR (in DMSO-d6)Signals at 44.0 ppm and 45.4 ppm for piperazine carbons. Signal at 165.7 ppm for the carbonyl carbon (C-16).Corroborates the structure determined by ¹H NMR and MS.

Derivatization Strategies for Analogues of Phosphodiesterase-5 Inhibitors (PDE-5i)

The modification of existing PDE-5i structures is a common strategy to create novel analogues. These modifications can involve various reactions, including thionation and other substitutions, to alter the compound's properties. sci-hub.st

Investigation of Thionation Reactions and Other Substitutions

Thionation is a significant derivatization method where a carbonyl group (C=O) is replaced by a thiocarbonyl group (C=S). This modification has been widely applied to sildenafil analogues. sci-hub.st

Thionation: The carbonyl group on the pyrazolopyrimidinone ring of sildenafil and its analogues can be converted to a thiocarbonyl using thionating agents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. sci-hub.stresearchgate.net This reaction has led to the discovery of numerous thionated analogues, such as thiosildenafil (B29118) and thiohomosildenafil. sci-hub.st It is also possible to thionate both carbonyl groups in carbodenafil-type structures to create dithio analogues, like dithio-desmethylcarbodenafil. researchgate.netresearchgate.net

Other common substitution strategies include:

Alkoxy Group Modification: The ethoxy group on the phenyl ring is important for activity, but it can be replaced by other groups, such as a propoxy group, leading to a series of propoxyphenyl-linked analogues. sci-hub.stjfda-online.com

Piperazine Ring Substitution: The piperazine ring is a frequent site for modification. While this compound has an unsubstituted piperazine, many analogues feature substitutions at the N-4 position, such as the methyl group in sildenafil or the ethyl group in carbodenafil. sci-hub.sttandfonline.com Introducing different substituents, like dimethyl groups, can create further variants. researchgate.net

Development of Novel Synthetic Pathways Leading to this compound Variants

New synthetic pathways can be developed to create variants of this compound by combining the core structure with various functional group modifications. The goal of such synthetic efforts is to generate novel chemical entities with potentially different characteristics.

Potential pathways for creating this compound variants include:

Synthesis of Thio-Desethylcarbodenafil: Applying a thionation reaction to this compound using Lawesson's reagent could selectively convert the pyrazolopyrimidinone carbonyl to a thiocarbonyl, yielding a monothio derivative. sci-hub.stresearchgate.net

Synthesis of Dithio-Desethylcarbodenafil: A more extensive thionation could potentially replace both the pyrazolopyrimidinone carbonyl and the piperazine-linking carbonyl with thiocarbonyls, creating dithiothis compound. google.comfxcsxb.com

N-Alkylation of the Piperazine Ring: The free secondary amine on the piperazine ring of this compound provides a reactive site for further derivatization. Alkylation reactions could introduce a wide variety of substituents (e.g., methyl, propyl, hydroxyethyl (B10761427) groups) to create a library of N-substituted variants. jfda-online.com

Modification of the Pyrazole (B372694) Ring: The N-methyl and C-propyl groups on the pyrazole moiety of the core structure could also be altered. Synthetic pathways could be designed starting from different pyrazole precursors to introduce alternative alkyl groups at these positions. sci-hub.st

These approaches leverage established chemical reactions to systematically modify the this compound scaffold, enabling the exploration of new chemical space within the class of PDE-5 inhibitors. kaist.ac.kruochb.cz

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of adulterated supplements. Various chromatographic methods are utilized for the detection of desethylcarbodenafil, each offering distinct advantages in terms of sensitivity, selectivity, and speed.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) with Ultraviolet (UV) and Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the most common screening techniques for identifying sildenafil (B151) analogues like this compound. tandfonline.com These methods separate compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. tandfonline.comresearchgate.net

Following separation, detection is often achieved using Ultraviolet (UV) or Photodiode Array (PDA) detectors. tandfonline.comresearchgate.net A UV detector measures the absorbance of the eluting compounds at a specific wavelength, while a PDA detector can acquire a full UV spectrum simultaneously, providing more comprehensive data for compound identification. sdfine.comshimadzu.com For instance, the UV spectrum of this compound shows a characteristic shoulder at approximately 230 nm, which aids in its preliminary identification. tandfonline.com UPLC systems, which use smaller particle-sized columns, offer faster analysis times and higher resolution compared to traditional HPLC. mdpi.com

A study detailing the identification of this compound in a maca-containing herbal supplement utilized HPLC for purification of the compound. tandfonline.com The separation was performed on a Purospher®STAR RP-18 end-capped column with a mobile phase of acetonitrile (B52724) and water. tandfonline.com Another study developed a UPLC-MS/MS method that could separate eight different drugs, including sildenafil analogues, in just 6 minutes. researchgate.net

Table 1: HPLC and UPLC Parameters for this compound Analysis

ParameterHPLC for PurificationUPLC for Screening
Column Purospher®STAR RP-18 (10 × 250 mm, 5 μm)C18 column
Mobile Phase Acetonitrile–water (54:46, v/v)Acetonitrile and 0.05% formic acid solution (gradient)
Flow Rate Not Specified1 mL min⁻¹
Detection Diode Array DetectorUV at 230 nm
Run Time Not Specified11 min
Retention Time 8.30 minNot Specified

This table is based on data from a study that identified and purified this compound and another that developed a rapid screening method for similar compounds. tandfonline.comresearchgate.net

Gas Chromatography (GC) Coupled with Electron Impact-Mass Spectrometry (EI-MS)

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. wikipedia.orgthermofisher.com In GC, the sample is vaporized and separated in a gaseous mobile phase. labmanager.com When coupled with a mass spectrometer using an Electron Impact (EI) source (GC-EI-MS), it provides both retention time data and mass spectral information, which is highly specific for compound identification. wikipedia.orginnovatechlabs.com

The EI source bombards the analyte molecules with high-energy electrons, causing them to fragment in a reproducible manner. scioninstruments.com This fragmentation pattern serves as a "molecular fingerprint," which can be compared against spectral libraries for identification. scioninstruments.com Although less common for screening PDE-5i analogues than HPLC, GC-MS has been successfully used in the initial screening that led to the discovery of this compound. tandfonline.comsci-hub.st

Thin-Layer Chromatography (TLC) for Screening Applications

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid screening method used for the preliminary detection of adulterants. libretexts.orgiaea.org It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase) and developing it in a sealed chamber with a suitable solvent (the mobile phase). libretexts.org

In the case of this compound, TLC was used as an initial screening tool. tandfonline.com The developed TLC plates can be visualized under UV light at 254 and 366 nm. tandfonline.com Further confirmation can be achieved by spraying the plate with a visualizing agent, such as Dragendorff's reagent, which produces a characteristic color for certain compounds. tandfonline.com this compound showed the same color as sildenafil on TLC plates when sprayed with Dragendorff's reagent. tandfonline.com

Mass Spectrometry (MS) Based Approaches

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the structural elucidation and confirmation of unknown compounds like this compound.

Single-Quadrupole, Triple-Quadrupole, and Time-of-Flight (TOF) Mass Spectrometry

Various types of mass spectrometers are employed in the analysis of sildenafil analogues. Single-quadrupole mass spectrometers are often used in conjunction with HPLC for routine screening. sci-hub.st Triple-quadrupole mass spectrometers are highly sensitive and selective, making them ideal for quantitative analysis and are often used in tandem mass spectrometry (MS/MS) applications. mdpi.com

Time-of-Flight (TOF) mass spectrometry offers high-resolution mass analysis, enabling the determination of the accurate mass of a compound. tandfonline.com This is crucial for confirming the elemental composition of a newly identified substance. In the identification of this compound, accurate mass data was obtained using a Liquid Chromatography-Quadrupole-Time-of-Flight/Mass Spectrometer (LC-Q-TOF/MS). tandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

The coupling of chromatographic techniques with mass spectrometry provides the highest level of confidence in compound identification and quantification.

LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for the analysis of trace-level compounds in complex matrices. nih.gov In an LC-MS/MS experiment, the precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. mdpi.commdpi.com This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity. mdpi.com LC-MS/MS was instrumental in the initial screening and subsequent confirmation of this compound. tandfonline.com The development of LC-MS/MS methods involves optimizing chromatographic conditions for separation and mass spectrometric parameters for sensitive detection. youtube.comnih.gov

GC-MS method development involves optimizing the temperature program of the GC oven to achieve good separation of analytes and selecting appropriate mass spectrometric conditions for detection. mdpi.com While less frequently used for PDE-5i screening, GC-MS provided key initial evidence for the presence of an unknown sildenafil analogue that was later identified as this compound. tandfonline.comsci-hub.st The development of a robust GC-MS method is crucial for forensic and analytical laboratories that may not have routine access to LC-MS/MS instrumentation. wikipedia.org

Table 2: Mass Spectrometric Data for this compound

TechniqueIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
LC-Q-TOF/MS Positive ESI447.2394 [M+H]⁺Not specified in detail, but compared to carbodenafil (B589546)
GC-MS EINot specifiedNot specified
LC-MS/MS Positive ESI447.2Not specified

This table summarizes the mass spectrometric information gathered from a study that identified this compound. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurements

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of unknown compounds like this compound, offering exceptional mass accuracy and resolving power. mdpi.commeasurlabs.com This technique can measure the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the determination of the 'exact mass' of a molecule. bioanalysis-zone.com This high precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Modern HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers, provide the necessary analytical depth for complex sample matrices. mdpi.com In the context of identifying this compound in adulterated supplements, HRMS coupled with liquid chromatography (LC) allows for the separation of the analyte from other components, followed by highly accurate mass determination. This capability facilitates the confident assignment of a molecular formula to the detected compound. mdpi.comspectralworks.com

Table 1: Comparison of Nominal Mass vs. Exact Mass

FeatureNominal MassExact Mass
Definition The integer mass of a molecule, calculated using the most abundant isotope of each element.The precise mass of a molecule, calculated using the exact masses of the most abundant isotopes. bioanalysis-zone.com
Precision Integer value. bioanalysis-zone.comMultiple decimal places. bioanalysis-zone.com
Utility Basic mass identification.Elemental composition determination and molecular formula confirmation. measurlabs.comspectralworks.com

For instance, the ability of HRMS to provide accurate mass measurements helps to differentiate this compound from other structurally similar PDE-5 inhibitor analogues that may be present in a sample.

Spectral Libraries and Database Matching for Compound Identification

Spectral libraries and database matching are indispensable tools for the rapid and reliable identification of compounds like this compound. intlpress.com These libraries are curated collections of previously acquired and identified tandem mass (MS/MS) spectra. intlpress.com The underlying principle is that the fragmentation pattern of a molecule under specific conditions serves as a reproducible fingerprint. intlpress.com

When an unknown spectrum is obtained from a sample, it can be searched against a spectral library. intlpress.commatrixscience.com A match is determined based on the similarity between the query spectrum and the library spectra, often using a numerical scoring function. intlpress.com This approach is particularly effective for identifying known adulterants that have been previously characterized and added to the library.

Several types of spectral libraries are available, including those from commercial entities and public repositories. matrixscience.com For example, the NIST Mass Spectrometry Data Center provides spectral libraries that can be integrated with search engines for compound identification. matrixscience.com These libraries often contain a wealth of annotated data, including precursor m/z, fragment ions, and sometimes even chromatographic retention times, which all contribute to higher confidence in identification. bruker.com

The process typically involves:

Acquisition of an MS/MS spectrum of the suspected this compound.

Searching this spectrum against a dedicated or general-purpose spectral library. intlpress.commatrixscience.com

Evaluation of the match quality based on scoring algorithms and statistical significance. intlpress.com

Confirmation of the identification by comparing retention times and other available data if possible. bruker.com

The continuous growth of these spectral databases significantly enhances the ability to identify a wide range of known metabolites and synthetic compounds. bruker.com

Spectroscopic Characterization Techniques

Beyond mass spectrometry, a suite of spectroscopic techniques is vital for the comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. wikipedia.orgfepbl.com It works by exploiting the magnetic properties of atomic nuclei within a strong magnetic field. ebsco.com The resulting NMR spectrum provides insights into the chemical environment, connectivity, and spatial arrangement of atoms. wikipedia.orgebsco.com

1D-NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the number and types of hydrogen and carbon atoms in the this compound molecule. The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum reveal the electronic environment and neighboring protons for each hydrogen atom. ¹³C NMR provides information on the different carbon environments within the molecule.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms.

COSY spectra show correlations between protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the complete molecular structure.

Through the combined interpretation of these NMR experiments, the precise structure of this compound can be unequivocally determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com This absorption is related to the electronic transitions within the molecule, particularly those involving chromophores—the parts of a molecule responsible for its color. sci-hub.se

The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which the molecule absorbs light most strongly (λmax). azooptics.com For a compound like this compound, which contains conjugated π-systems within its chemical structure, UV-Vis spectroscopy can provide characteristic absorption bands. The position and intensity of these bands can offer clues about the nature of the chromophore and the extent of conjugation. azooptics.com While UV-Vis spectroscopy is generally not sufficient for unambiguous identification on its own, it serves as a valuable and straightforward method for preliminary analysis and for quantitative purposes. sci-hub.seresearchgate.net

Table 2: Key Features of a UV-Vis Spectrum

FeatureDescriptionSignificance for this compound Analysis
λmax (Wavelength of Maximum Absorbance) The wavelength at which the highest light absorption occurs. azooptics.comProvides information about the electronic transitions within the molecule's chromophore. azooptics.com
Absorbance A measure of the amount of light absorbed by the sample. azooptics.comCan be used for quantitative analysis according to the Beer-Lambert law.
Spectral Shape The overall pattern of the absorption bands.Can be compared to reference spectra for identification purposes. azooptics.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. edinst.com The resulting IR spectrum provides a unique "molecular fingerprint" based on the functional groups present in the compound. edinst.com Fourier-Transform Infrared (FTIR) spectroscopy is a more advanced and rapid version of the technique that collects all frequencies simultaneously, offering improved signal-to-noise ratios. edinst.combruker.com

For this compound, FTIR spectroscopy can identify the presence of key functional groups, such as:

C=O (carbonyl) stretching vibrations from the lactam ring.

N-H (amine) stretching and bending vibrations.

C-H (alkane and aromatic) stretching vibrations.

C=C and C=N (aromatic) stretching vibrations.

S=O (sulfone) stretching vibrations.

By analyzing the characteristic absorption frequencies, analysts can confirm the presence of these functional groups, which is essential for verifying the proposed structure of this compound. pressbooks.pubebsco.com

Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. While the principles differ, the resulting spectrum also reveals information about the molecular vibrations and functional groups.

A significant challenge with conventional Raman spectroscopy is the inherently weak signal. novapublishers.com Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that overcomes this limitation by adsorbing the analyte onto a roughened metal surface (typically silver or gold) or nanoparticles. frontiersin.orgwikipedia.org This can enhance the Raman signal by several orders of magnitude, even enabling single-molecule detection. edinst.commdpi.com

For the analysis of this compound, SERS could be particularly useful for detecting trace amounts of the compound in complex matrices. frontiersin.org The enhanced spectrum would provide detailed vibrational information, aiding in its identification and structural characterization. frontiersin.org The specific vibrational modes observed in the SERS spectrum can be correlated with the functional groups within the this compound molecule, providing a high degree of chemical specificity.

Immunoanalytical Methods

Immunoanalytical methods, which utilize the specific binding between an antibody and an antigen, offer high sensitivity and specificity for the detection of target molecules like this compound. These methods are particularly valuable for rapid screening of a large number of samples.

The development of monoclonal antibodies (mAbs) is a cornerstone for creating effective immunoassays. abcam.comnih.gov This process involves immunizing an animal with a specific antigen to stimulate an immune response and the production of B cells that secrete antibodies. abcam.com These B cells are then fused with myeloma cells to create hybridoma cells, which can produce a single type of antibody with high specificity to a particular epitope. mdpi.com

For PDE-5i analogues, a common strategy is to design a hapten that possesses the core chemical structure shared by a group of these inhibitors. This hapten is then conjugated to a carrier protein to make it immunogenic, leading to the production of broadly reactive monoclonal antibodies that can recognize multiple analogues. researchgate.netrsc.org The quality of the antigen is critical, as impurities can lead to the production of non-specific antibodies. abcam.com

Recent advancements in mAb discovery include phage display, B cell technologies, and single B cell antibody technology, which allow for the generation of highly specific and functional antibodies. abcam.comnih.gov These techniques have been instrumental in developing therapeutic mAbs and are increasingly applied in diagnostics. nih.gov

Quantum dot bead-based lateral flow immunoassays (QB-LFIA) represent a significant advancement in rapid screening technologies. researchgate.netrsc.org This method enhances the sensitivity of traditional lateral flow assays by using quantum dot beads as fluorescent labels. researchgate.net

In a study aimed at detecting various PDE-5 inhibitors, a QB-LFIA was developed using a broad-specific monoclonal antibody. researchgate.netrsc.org The principle of the assay is competitive, where the PDE-5i in the sample and the antigen coated on the test line compete for binding to the mAb-conjugated quantum dot beads. nih.gov A higher concentration of the target analyte results in a weaker fluorescence signal on the test line. nih.gov

This QB-LFIA demonstrated high sensitivity, with limits of detection (LOD) for various PDE-5 inhibitors, including analogues, ranging from 0.32 to 6.52 ng/mL. researchgate.netrsc.org The method was validated using spiked honey and capsule samples, showing good recoveries and precision. researchgate.netrsc.org Furthermore, a strong correlation was observed when comparing the QB-LFIA results with those obtained by the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, confirming the accuracy and reliability of the immunoassay for screening purposes. researchgate.netrsc.org

Table 1: Performance of a QB-LFIA for Detecting Various PDE-5 Inhibitors researchgate.netrsc.orgnih.gov

AnalyteLOD (ng/mL)IC50 (ng/mL)
Lodenafil1.0112.75
Methisosildenafil-13.30
Mirodenafil-96.00
Udenafil-153.00
Tadalafil-278.00
Sildenafil0.327.79

Chemometric and Data Processing Methodologies in Analytical Chemistry

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov These techniques are essential for interpreting complex datasets generated by modern analytical instruments.

Principal Component Analysis (PCA) is a powerful chemometric tool used to reduce the dimensionality of large datasets while retaining most of the original variance. nih.govresearchgate.net It achieves this by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). swst.org The first PC accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. tudublin.ie

In the context of analyzing PDE-5i analogues, PCA can be applied to spectral data, such as that obtained from Surface-Enhanced Raman Spectroscopy (SERS) or Near-Infrared (NIR) spectroscopy. nih.govresearchgate.net By plotting the scores of the first few PCs, it is possible to visualize patterns and groupings within the data, which can help in differentiating between various analogues or identifying adulterated samples. nih.govresearchgate.net For instance, a study using SERS combined with PCA and other machine learning models successfully classified 79 different PDE-5 inhibitors with high accuracy. nih.gov PCA helps in identifying the most significant variations in the spectra, which correspond to structural differences between the compounds. swst.org

Analytical method validation is a critical process to ensure that a specific method is suitable for its intended purpose, providing reliable and consistent results. pharmastate.academy The key parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). gmpua.com

Linearity: This is the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is typically evaluated by analyzing a series of standards at different concentrations.

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmastate.academy

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmastate.academy It is usually assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. pharmastate.academy

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. pharmastate.academy It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte. europa.eu

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. gmpua.com It can be determined based on the signal-to-noise ratio, typically 3:1. gmpua.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu It is often established at a signal-to-noise ratio of 10:1. gmpua.com

A study validating an HPLC method for 93 PDE-5i and their analogues reported LOD and LOQ values ranging from 0.03–0.5 µg/mL and 0.08–1.6 µg/mL, respectively. The accuracy was between 86.6% and 113.7%, with intra- and inter-day precision ranging from 0.9%-7.6% and 0.9%-11.4%, respectively. researchgate.net

Structural Elucidation Methodologies

Comprehensive Spectroscopic Data Integration for Structure Determination

Spectroscopic methods form the cornerstone of molecular structure determination. By combining data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, a detailed and confirmed structure of Desethylcarbodenafil can be established. researchgate.net This synergistic approach ensures that each aspect of the molecular structure, from the hydrogen-carbon framework to the specific functional groups, is accounted for.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity of atoms within this compound can be determined.

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum provides information on the chemical environment of protons, while the ¹³C NMR spectrum identifies the unique carbon atoms in the molecule. For this compound, these spectra would reveal signals corresponding to the protons and carbons in the distinct regions of the molecule: the substituted phenyl ring, the pyrazolopyrimidinone (B8486647) core, the propyl group, and the piperazine (B1678402) ring.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the bonding sequence.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with the carbon atom it is directly attached to.

Heteronuclear Multiple Bond Correlation (HMBC) is key for assembling the molecular puzzle, as it shows correlations between protons and carbons that are two or three bonds apart, linking the different structural fragments together.

Extensive 1D and 2D NMR analyses are used to formally identify the structure of this compound. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Fragments of this compound

Structural MoietyRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
Pyrazolopyrimidinone Core7.5 - 8.5140 - 160
Ethoxy Phenyl Group6.9 - 7.9 (aromatic), 4.1 (CH₂), 1.4 (CH₃)115 - 160 (aromatic), 64 (OCH₂), 15 (CH₃)
Propyl Group2.7 (CH₂), 1.7 (CH₂), 0.9 (CH₃)43 (NCH₂), 22 (CH₂), 11 (CH₃)
Piperazine Carbonyl3.5 - 3.840 - 50 (ring CH₂), 165 (C=O)

Note: This table is illustrative, based on typical chemical shifts for these functional groups. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. nih.gov Techniques such as high-resolution mass spectrometry (HRMS) are used to determine the exact elemental formula. researchgate.net When the this compound molecule is ionized, it breaks apart in a predictable manner, and the masses of these fragments are detected.

The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentations would likely involve the cleavage of the piperazine ring and the loss of the side chains from the pyrazolopyrimidinone core. Analyzing these fragmentation pathways helps to confirm the identity and structure of the compound as determined by NMR. nih.govlibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

DescriptionPredicted m/z of Fragment
Protonated Molecular Ion [M+H]⁺497.26
Fragment from cleavage at piperazine ringVaries
Loss of ethoxy group from phenyl ring[M+H - 45]⁺
Fragment containing the pyrazolopyrimidinone coreVaries

Note: The m/z values are predicted and may vary depending on the ionization technique used.

While NMR defines the C-H framework and MS confirms the molecular mass and elemental composition, Infrared (IR) spectroscopy provides complementary information about the functional groups present. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of key functionalities such as carbonyl (C=O) groups from the pyrimidinone and piperazine carbonyl, N-H bonds in the piperazine ring, C-O bonds of the ethoxy group, and C=C bonds within the aromatic rings. The integration of data from all three techniques—NMR, MS, and IR—provides a comprehensive and robust structural elucidation. nih.gov

X-ray Crystallography for Definitive Molecular Architecture Assignment

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov From this pattern, a detailed electron density map can be calculated, revealing the precise spatial arrangement of every atom in the molecule. youtube.comyoutube.com

For this compound, a successful X-ray crystal structure analysis would provide unambiguous confirmation of its atomic connectivity. rsc.org It would also reveal critical stereochemical details, such as bond lengths, bond angles, and the conformation of the piperazine ring, offering a definitive picture of the molecule's architecture in the solid state. frontiersin.org

Computational Approaches in Structural Elucidation

Computational chemistry provides powerful tools that complement experimental data in the structural elucidation process. mdpi.com These methods can be used to predict molecular properties and support the interpretation of spectroscopic results.

Using computational models like Density Functional Theory (DFT), the most stable three-dimensional structure of this compound can be calculated. rsc.org These theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR), which can be compared against experimental data to validate the proposed structure.

Furthermore, computational methods can be employed to simulate the fragmentation pathways observed in mass spectrometry. By calculating the relative energies of different potential fragments, researchers can predict the most likely fragmentation patterns. This theoretical data can then be compared with the experimental mass spectrum to add another layer of confidence to the structural assignment.

Machine Learning Algorithms for Expedited Structure Assignment from Spectroscopic Data

The structural elucidation of novel psychoactive substances (NPS) like this compound presents a significant challenge for forensic and analytical chemistry. mdpi.com Traditional identification methods rely heavily on matching the spectroscopic data of an unknown compound to that of a known reference standard. github.com However, for newly emerging designer drugs, these reference materials are often unavailable, creating a critical bottleneck in the identification process. nih.govresearchgate.net To address this, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to accelerate the assignment of molecular structures directly from raw spectroscopic data. arxiv.orgnih.gov These computational approaches leverage algorithms trained on vast datasets of known chemical structures and their corresponding spectra to predict the structure of unknown compounds, significantly reducing the time and resources required for identification. frontiersin.orgnih.gov

The core principle involves solving the "inverse problem": inferring a molecular structure from its spectral measurements. arxiv.org Machine learning models, particularly deep learning architectures, are adept at recognizing complex patterns within high-dimensional spectral data and correlating them with specific structural features. github.commdpi.com This enables the rapid identification of known substances and, more importantly, the characterization of novel compounds for which no reference standards exist. acs.org

One prominent approach involves using deep learning models trained via transfer learning. acs.org A model is first trained on a massive, generic dataset of MS/MS spectra before being fine-tuned on a more specific dataset, such as known psychoactive substances. nih.govacs.org This process allows the model to learn fundamental fragmentation rules and apply them to new, unseen molecules. The result is a highly accurate prediction of what the MS/MS spectrum for a hypothesized structure, such as this compound, should look like.

This predictive capability allows for the creation of extensive in silico spectral libraries that can include millions of predicted spectra for hypothesized or potential NPS. nih.gov When an unknown sample is analyzed, its experimental spectrum can be compared against this virtual database to find a match, enabling identification without a physical reference standard. acs.org For instance, the NPS-MS platform demonstrated the ability to identify a novel phencyclidine derivative in a seized powder using this methodology. nih.govacs.org Geometric deep learning models like ICEBERG further enhance this by simulating the collision-induced dissociation process to generate chemically plausible fragments and their intensities, leading to high accuracy in ranking candidate structures. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about a molecule's carbon-hydrogen framework and is crucial for unambiguous structure elucidation. nih.govfrontiersin.org Machine learning frameworks have been developed to automate the interpretation of 1D NMR spectra (¹H and/or ¹³C). nih.gov These models can:

Predict Substructures : Algorithms are trained to recognize spectral patterns associated with hundreds of specific molecular substructures. nih.gov Given an experimental spectrum, the model outputs a probability for the presence of each substructure it has learned.

Construct and Rank Candidates : The identified substructures are then used as building blocks to construct a set of possible constitutional isomers. These candidates are assigned a probabilistic ranking, guiding the chemist to the most likely structure. nih.gov

Automate Data Correlation : Tools like DP4-AI combine machine learning with traditional quantum mechanics calculations (DFT GIAO methods) to automatically correlate experimental and calculated NMR data. frontiersin.org This system can process a molecule in approximately one minute, facilitating high-throughput analysis and dramatically speeding up the assignment process. frontiersin.org

More advanced AI systems integrate data from multiple spectroscopic sources to improve prediction accuracy. For example, the DeepSPInN method uses deep reinforcement learning to predict a molecular structure from a combination of infrared (IR) and ¹³C NMR spectra. rsc.org By formulating the structure prediction problem as a Markov decision process, the model can explore the chemical space and choose the most probable structure without relying on pre-existing spectral databases or fragment knowledge bases. rsc.org Such multi-modal approaches leverage the complementary nature of different spectroscopic techniques to provide a more constrained and accurate structural prediction.

These machine learning methodologies represent a paradigm shift in the structural elucidation of novel compounds. By moving from a reliance on physical reference standards to predictive, data-driven analysis, these tools empower analytical laboratories to keep pace with the rapid emergence of new psychoactive substances.

Data Tables

Table 1: Machine Learning Models in Spectroscopic Analysis for Structural Elucidation

Model/Technique Spectroscopic Data Primary Function Example Application/Tool
Deep Neural Networks (DNNs) MS/MS Spectrum Prediction, Compound Identification NPS-MS: Predicts MS/MS spectra for NPS to match against experimental data. nih.govacs.org
Geometric Deep Learning MS/MS Simulation of fragmentation, Spectrum Prediction ICEBERG: Simulates collision-induced dissociation to rank candidate structures. researchgate.netnih.gov
Convolutional Neural Networks (CNNs) NMR, IR, GC-MS Substructure Prediction, Peak Detection, Classification Used in frameworks to predict molecular fingerprints from spectra. github.comresearchgate.netarxiv.org
Deep Reinforcement Learning IR, ¹³C NMR De novo Structure Prediction DeepSPInN: Predicts molecular structure from combined IR and NMR data. rsc.org

| Combined DFT & ML | NMR | Automated Data Correlation and Structure Verification | DP4-AI: Correlates experimental and calculated NMR data for rapid assignment. frontiersin.org |

Metabolism and Biotransformation Research

In Vitro Metabolic Stability and Clearance Assessments

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells. thermofisher.com They are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. thermofisher.comlibretexts.org These enzymes are responsible for the oxidative metabolism of a vast number of drugs and other foreign compounds (xenobiotics). wikipedia.orgmdpi.com In the context of desethylcarbodenafil, liver microsomes are used to investigate its stability against CYP450-mediated oxidation. nih.govnih.gov The process involves incubating this compound with human liver microsomes in the presence of necessary cofactors like NADPH. thermofisher.combeckman.com The rate of disappearance of the parent compound provides a measure of its metabolic stability. beckman.com

Key applications of liver microsomal systems:

Determining the intrinsic clearance of a compound. nuvisan.com

Identifying the involvement of CYP450 enzymes in metabolism. nih.gov

Screening for potential drug-drug interactions. nih.gov

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. news-medical.netyoutube.com Incubations with suspended or plated hepatocytes allow for a more comprehensive assessment of a compound's metabolic fate, including uptake, metabolism, and potential for transporter-mediated processes. news-medical.netbioivt.com For low-turnover compounds, longer incubation times with plated hepatocytes can provide more accurate clearance predictions. nih.govthermofisher.com The use of pooled cryopreserved human hepatocytes is a common practice to average out inter-individual variability. youtube.com

Advantages of hepatocyte systems:

Provide a more complete picture of metabolism, including both Phase I and Phase II pathways. news-medical.net

Offer better prediction of in vivo clearance. news-medical.netnih.gov

Can be used to study uptake and efflux transport. bioivt.com

The S9 fraction is a supernatant obtained from liver homogenate after centrifugation at 9,000g. wikipedia.org This fraction contains both microsomal and cytosolic enzymes, making it capable of mediating both Phase I and Phase II metabolic reactions. libretexts.orgwikipedia.org Phase I reactions, primarily oxidation, reduction, and hydrolysis, introduce or expose functional groups. longdom.orgusmlestrike.com Phase II reactions involve the conjugation of these groups with endogenous molecules like glucuronic acid, sulfate, or glutathione, which generally increases water solubility and facilitates excretion. usmlestrike.comwikipedia.org S9 assays are therefore valuable for obtaining a broader view of a compound's metabolic profile in a single system. xenotech.comsemanticscholar.org

PhaseLocation of EnzymesKey Reactions
Phase I Microsomes (e.g., CYP450s)Oxidation, Reduction, Hydrolysis longdom.orgusmlestrike.com
Phase II Cytosol and MicrosomesGlucuronidation, Sulfation, Acetylation, Glutathione Conjugation usmlestrike.comwikipedia.org

Commonly tested recombinant CYP450 isoforms:

CYP1A2

CYP2C9

CYP2C19

CYP2D6

CYP3A4 bienta.net

Metabolite Characterization and Identification

Identifying the chemical structures of metabolites is a critical step in understanding the biotransformation pathways of a compound. This knowledge helps in assessing whether metabolites are active or inactive, and whether they might have any toxicological potential.

The primary analytical technique for metabolite profiling and identification is liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is particularly powerful for elucidating the elemental composition of metabolites. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions. nih.gov

In addition to LC-MS, other techniques can be employed for definitive structure elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is essential for unambiguously identifying the exact position of metabolic modifications, especially for differentiating isomers. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Can be used to identify specific functional groups within the metabolite structure. researchgate.net

The general workflow for metabolite identification involves incubating this compound with a metabolic system (e.g., liver microsomes or hepatocytes), followed by analysis of the incubation mixture using LC-HRMS. The data is then processed to find potential metabolite peaks, which are characterized based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Analytical TechniqueInformation Provided
LC-HRMS Separation of metabolites and accurate mass measurement for elemental composition. nih.govresearchgate.net
LC-MS/MS Fragmentation patterns for structural elucidation. nih.gov
NMR Detailed 1D and 2D structural information for unambiguous identification. researchgate.net
IR Spectroscopy Identification of functional groups. researchgate.net

Determination of Major Metabolic Pathways

Direct and comprehensive research on the metabolic pathways of this compound is limited in publicly available scientific literature. However, studies on its close analogue, desmethyl carbodenafil (B589546), provide valuable insights into its likely biotransformation. Desmethyl carbodenafil is known to undergo hepatic metabolism, primarily through Phase I reactions.

The major metabolic transformations identified for desmethyl carbodenafil include hydroxylation and demethylation. These reactions are catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal enzyme involved, and CYP2C9 playing a minor role. Postmortem analyses have identified hydroxydesmethyl and dithiodesmethyl metabolites of desmethyl carbodenafil.

The primary metabolic pathways for the parent compound, sildenafil (B151), are well-documented and involve N-demethylation of the piperazine (B1678402) ring to form N-desmethylsildenafil, which is the major circulating metabolite and possesses about 50% of the pharmacological activity of the parent compound. Other pathways include piperazine N-demethylation, pyrazole (B372694) N-demethylation, and aliphatic hydroxylation. nih.gov

Metabolic PathwayEnzyme(s) InvolvedResulting Metabolite(s)Compound Studied
HydroxylationCYP3A4 (major), CYP2C9 (minor)Hydroxydesmethyl metaboliteDesmethyl carbodenafil
DemethylationCYP3A4 (major), CYP2C9 (minor)Desmethyl metaboliteDesmethyl carbodenafil
Piperazine N-demethylationCYP3A4, CYP2C9N-desmethylsildenafilSildenafil
Pyrazole N-demethylationNot specified-Sildenafil
Aliphatic hydroxylationNot specified-Sildenafil

Interspecies Comparative Metabolism Studies Using Preclinical Models

Specific in vivo or in vitro interspecies comparative metabolism studies for this compound are not available in the current body of scientific literature. To provide a relevant context, this section summarizes the findings from comparative metabolism studies of sildenafil in various preclinical models and humans. Such studies are essential for extrapolating pharmacokinetic data from animal models to humans.

The metabolism of sildenafil has been investigated in several species, including mice, rats, rabbits, dogs, and humans. The primary metabolic pathways are qualitatively similar across these species, with N-demethylation being a significant route of biotransformation. nih.gov However, quantitative differences in the rates of metabolism and the resulting metabolite profiles exist.

A study comparing sildenafil metabolism in liver microsomes from rats, mice, dogs, monkeys, and humans found that a total of 12 metabolites were detected. nih.gov Multivariate analysis of the metabolic profiles indicated that sildenafil metabolism in mice was the most analogous to that in humans. nih.gov In all species studied, the majority of the administered dose of radiolabelled sildenafil was excreted in the feces, indicating that metabolism is the primary clearance mechanism. nih.gov

The formation of the active metabolite, N-desmethylsildenafil (UK-103,320), has been observed in mice, rats, dogs, and humans, though the plasma exposure ratios of the metabolite to the parent compound vary between species. nih.gov For instance, the ratio of the maximum concentration (Cmax) of N-desmethylsildenafil to sildenafil was reported to be 0.21 in mice, 1.0 in male rats, 0.14 in dogs, and 0.48 in humans. nih.gov

Preclinical ModelPrimary Metabolic PathwaysKey MetabolitesNoteworthy Interspecies Differences
MousePiperazine N-demethylation, Pyrazole N-demethylation, Aliphatic hydroxylationN-desmethylsildenafilMetabolic profile considered most similar to humans in one study. nih.gov
RatPiperazine N-demethylation, Pyrazole N-demethylation, Aliphatic hydroxylationN-desmethylsildenafilHigher ratio of N-desmethylsildenafil to sildenafil Cmax compared to other species. nih.gov
DogPiperazine N-demethylation, Pyrazole N-demethylation, Aliphatic hydroxylationN-desmethylsildenafilGreater volume of distribution due to lower plasma protein binding. nih.gov Longer elimination half-life compared to rodents. nih.gov
RabbitPiperazine N-demethylation, Pyrazole N-demethylation, Aliphatic hydroxylationN-desmethylsildenafilShort elimination half-life, similar to other rodents. nih.gov
MonkeyPiperazine N-demethylation, Pyrazole N-demethylation, Aliphatic hydroxylationN-desmethylsildenafilData from liver microsome studies suggest metabolic pathways are consistent with other species. nih.gov

Impurity Profiling and Control Strategies

Identification and Characterization of Process-Related Impurities Associated with Desethylcarbodenafil Synthesis

Process-related impurities are chemical entities that arise during the manufacturing process. conicet.gov.ar They can include unreacted starting materials, intermediates, chemical reagents, catalysts, and by-products from side reactions. ajprd.comresearchgate.net The synthesis of sildenafil (B151) analogues like this compound involves multi-step chemical reactions. nih.gov Each step presents an opportunity for the formation of impurities that can carry over into the final product if not adequately controlled. researchgate.netnih.gov

Given that this compound is a structural analogue of sildenafil, its process-related impurities are likely to be similar to those found in sildenafil's synthesis. rjpbcs.com The manufacturing process for sildenafil citrate, for example, can result in several known impurities. rjpbcs.com By examining the typical synthesis route for pyrazolo[4,3-d]pyrimidin-7-one derivatives, a profile of potential process-related impurities for this compound can be postulated. Key reaction steps, such as the initial Friedel-Crafts acylation and subsequent cyclization and sulfonation steps, are critical points for impurity formation. nih.gov Inadequate control of reaction conditions like temperature, time, or the stoichiometry of reagents can lead to an increased level of by-products. nih.gov

Table 1: Potential Process-Related Impurities in this compound Synthesis This table is illustrative and based on known impurities from the synthesis of analogous compounds like sildenafil.

Impurity TypePotential Compound NameOrigin
Starting Material Unreacted precursors (e.g., substituted pyrazole (B372694) derivatives)Incomplete reaction during synthesis. researchgate.net
Intermediate Incompletely cyclized pyrimidinoneCarry-over from an intermediate step in the synthesis pathway. jpionline.org
By-product Isomeric analoguesSide reactions occurring due to non-specific reactivity. conicet.gov.ar
By-product Over-alkylated or under-alkylated analoguesNon-selective alkylation steps in the synthesis.
Reagent-Related Chloro-analogueResidual chlorosulfonating agent reacting with precursors. rjpbcs.com
Reagent-Related Methyl ester analogueReaction with methanol (B129727) if used as a solvent or reagent. rjpbcs.com

Detection and Elucidation of Degradation Products of this compound

Degradation products are impurities that form when a substance is exposed to various environmental conditions over time, such as light, heat, humidity, or reactive substances like acids, bases, and oxidizing agents. nih.gov These impurities can arise during storage or formulation. ajprd.com The core structure of this compound, being similar to other PDE5 inhibitors, is susceptible to degradation pathways like hydrolysis and oxidation. sci-hub.stnih.gov

Forced degradation studies are a critical component in identifying potential degradation products. nih.gov In these studies, the compound is subjected to accelerated stress conditions (e.g., high temperature, extreme pH, oxidative stress, and photolysis) to predict the degradation pathways and develop stability-indicating analytical methods. nih.govnih.gov The products formed under these conditions are then separated and identified. For instance, the sulfonyl group common in sildenafil analogues can be a site for hydrolytic cleavage, while the pyrazole and pyrimidine (B1678525) rings can be susceptible to oxidation. rjpbcs.comnih.gov The detection of these degradation products is crucial as they may possess different toxicological profiles from the parent compound.

Analytical Techniques for Impurity Quantification and Monitoring

A suite of advanced analytical techniques is necessary for the comprehensive profiling of impurities. biomedres.usbiomedres.us These methods must be sensitive enough to detect impurities at very low levels and specific enough to distinguish them from the main compound and each other. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for impurity profiling. ijrti.orgnih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. nebiolab.com This hyphenated technique allows for the detection and quantification of impurities, even at trace levels. nih.gov In the context of this compound, LC-MS is used to screen for its presence in adulterated products and to track the levels of known and unknown impurities. uobaghdad.edu.iqresearchgate.net

The mass spectrometer can provide molecular weight information of an impurity and, with tandem MS (MS/MS), can generate fragmentation patterns that help in its tentative structural identification. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can further provide the elemental composition of an impurity, significantly narrowing down the possibilities for its chemical structure. americanpharmaceuticalreview.comresearchgate.net

Table 2: Typical Parameters for an LC-MS Method for Impurity Profiling

ParameterTypical Setting/ConditionPurpose
LC Column Reversed-phase C18 or similarSeparation of compounds based on hydrophobicity. chromatographyonline.com
Mobile Phase Gradient of acetonitrile (B52724)/water with formic acid or ammonium (B1175870) formateTo elute a wide range of compounds with different polarities. uliege.be
Ionization Source Electrospray Ionization (ESI)To gently ionize molecules, often preserving the molecular ion. americanpharmaceuticalreview.com
MS Detection Mode Full Scan and Selected Ion Monitoring (SIM)Full scan for detecting unknown impurities; SIM for quantifying known impurities. nebiolab.com
MS/MS Collision-Induced Dissociation (CID)To fragment ions for structural elucidation. chimia.ch

When a new, unidentified impurity is detected, its complete structural elucidation requires a pure sample. rssl.com Preparative chromatography is the technique used to isolate and purify these impurities from the bulk substance. ijrpr.comgilson.com Unlike analytical chromatography, which uses small amounts of sample to identify and quantify components, preparative chromatography is designed to process larger quantities to collect sufficient material for further analysis. rssl.com

The process often involves scaling up an analytical HPLC method. waters.com Fractions of the eluent are collected as they exit the column, and those containing the impurity of interest are combined. ijrpr.com This isolation is often challenging due to the low concentration of impurities, which can be present at levels between 0.05% and 0.5%. plantaanalytica.com The isolated compound, now in a much purer and more concentrated form, can then be subjected to spectroscopic analysis for definitive identification. rssl.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the precise molecular structure of an organic compound. researchgate.netmdpi.com Once an impurity has been isolated via preparative chromatography, NMR analysis is performed to confirm its identity. conicet.gov.ar

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provide information about the number and types of atoms in the molecule and their immediate chemical environment. researchgate.net Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between these atoms, allowing chemists to piece together the complete structural puzzle of the impurity. conicet.gov.archimia.ch This level of detailed structural information is often unattainable by mass spectrometry alone and is essential for understanding the impurity's origin and potential toxicological properties. chimia.chresearchgate.net The sensitivity of modern NMR instruments allows for the analysis of impurities even at low levels. nih.gov

Adherence to International Harmonization (ICH) Guidelines for Impurity Control

The International Council for Harmonisation (ICH) provides globally recognized guidelines on pharmaceutical quality, safety, and efficacy. ijrti.org The ICH Q3A(R2) and Q3B(R2) guidelines specifically address the control of impurities in new drug substances and new drug products, respectively. researchgate.neteuropa.eu Although this compound is often found as an unapproved adulterant, these guidelines provide the benchmark for quality and safety that regulatory agencies use. sci-hub.st

The guidelines establish thresholds for the reporting, identification, and qualification of impurities. jpionline.org

Reporting Threshold: The level at which an impurity must be reported in regulatory documentation.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity's biological safety must be established.

These thresholds are based on the maximum daily dose of the active pharmaceutical ingredient (API). researchgate.net Adherence to these principles ensures that the levels of impurities are controlled within safe limits.

Table 3: ICH Impurity Thresholds for Drug Substances (ICH Q3A)

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2). researchgate.net

Forensic Science Applications and Methodological Development

Forensic Identification and Confirmation of Desethylcarbodenafil as an Adulterant in Illicit Products

The clandestine inclusion of synthetic compounds in herbal supplements and other products necessitates sophisticated forensic methodologies for their detection and confirmation. This compound, a sildenafil (B151) analogue, has been identified as one such adulterant, requiring a multi-tiered analytical approach for unambiguous identification. researchgate.netresearchgate.net

Initial screening for this compound and similar phosphodiesterase type 5 (PDE-5) inhibitor analogues often employs chromatographic techniques. researchgate.net Methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography (UPLC), frequently paired with Ultraviolet (UV) detection, serve as common preliminary tests. researchgate.netnih.gov For instance, a new sildenafil analogue, later named this compound, was first detected in a maca-containing herbal supplement using a combination of TLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netresearchgate.net

Confirmation and definitive structural elucidation rely on more advanced and specific techniques. tandfonline.com Mass spectrometry is a cornerstone of this process, with GC-MS often regarded as a "gold standard" for confirming the presence of these compounds. conquerscientific.comnih.govnih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable, providing precise mass data that aids in determining the elemental composition of the unknown substance. tandfonline.com The structural identity of this compound as 5-[2-ethoxy-5-(piperazine-1-carbonyl) phenyl]-1-methyl-3-propyl-1, 6-dihydro -pyrazolo[4,3-d]pyrimidin-7-one was ultimately established through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with detailed mass spectral analysis. researchgate.netresearchgate.net

The table below summarizes the analytical techniques commonly used in the identification and confirmation of this compound.

Technique Purpose Key Findings/Application Citations
Thin-Layer Chromatography (TLC)Initial ScreeningSuccessfully used for the detection of this compound and other PDE-5i analogues in herbal products. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Screening & ConfirmationConsidered a gold standard for confirmation. Used in the initial detection of this compound. researchgate.netconquerscientific.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Screening & ConfirmationProvides high sensitivity and specificity for detecting analogues in complex matrices. researchgate.netrsc.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS)Structural ElucidationDelivers accurate mass measurements crucial for identifying novel or unknown analogues. tandfonline.comuts.edu.au
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ElucidationEssential for the definitive structural determination of new compounds like this compound. researchgate.netresearchgate.nettandfonline.com

Development of Robust Forensic Toxicology Methodologies for Analogue Detection

The continuous emergence of new sildenafil analogues like this compound challenges forensic laboratories to develop robust and comprehensive detection methodologies. rsc.orgrsc.org A significant challenge is that routine screening methods, such as scheduled Multiple Reaction Monitoring (MRM) with LC-MS/MS, may fail to detect novel analogues because their specific mass transitions and retention times are unknown. rsc.orgrsc.orgcapes.gov.br

To overcome this, forensic scientists have developed broader screening methods. One such approach involves using LC-MS/MS in a precursor ion scan (PIS) mode. rsc.orgrsc.org This technique is designed to detect any compound that, upon fragmentation, produces a common product ion characteristic of a particular class of drugs (e.g., sildenafil analogues). When a potential candidate is detected via the precursor scan, an Information-Dependent Acquisition (IDA) automatically triggers a more detailed Enhanced Product Ion (EPI) scan. rsc.orgrsc.org This second scan provides the mass of the parent ion and its fragmentation pattern, offering structural clues for the unknown compound. rsc.org

Another key development is the creation of comprehensive spectral libraries. nih.govnih.gov Researchers have established in-house libraries containing the high-resolution mass spectra and retention times of numerous sildenafil analogues, acquired using techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). nih.gov These libraries serve as a powerful tool, allowing laboratories to rapidly screen samples against a large database of known analogues, significantly improving the chances of identifying compounds that are not commercially available as reference standards. nih.govnih.gov

The table below details some of the developed methodologies for detecting PDE-5 inhibitor analogues.

Methodology Instrumentation Principle Advantage Citations
Precursor Ion Scan with IDALC-MS/MS (Triple Quadrupole/Ion Trap)Detects a class of compounds based on a common fragment ion, then triggers a full product ion scan for identification.Can detect unknown analogues not included in targeted methods. rsc.orgrsc.orgcapes.gov.br
Spectral Library ScreeningLC-QTOF-MSCompares the accurate mass and fragmentation pattern of an unknown peak against a comprehensive in-house library of analogues.Enables rapid identification of a wide range of known analogues in counterfeit products. nih.gov
Trapped Ion Mobility Spectrometry (TIMS)LC-TIMS-MS/MSAdds an additional dimension of separation based on the ion's size and shape (collisional cross-section).Improves the ability to separate and identify isomeric PDE-5 inhibitor analogues. researchgate.net

Application of Chemometrics and Statistical Methods in Forensic Chemical Analysis

Chemometrics and statistical methods are increasingly being applied in forensic chemistry to extract meaningful information from complex analytical data. nih.govijfans.org These approaches are particularly useful in the analysis of illicitly adulterated products, where they can help identify patterns, classify samples, and even quantify adulterants without the need for traditional calibration curves in all instances. mdpi.com

In the context of identifying adulterated products, Principal Component Analysis (PCA) has been utilized effectively. researchgate.net PCA is an unsupervised pattern recognition technique that reduces the dimensionality of complex datasets, such as chromatographic or spectroscopic profiles. By plotting the principal components, analysts can visualize the clustering of samples based on their chemical similarity. For example, the profile of a supplement adulterated with a sildenafil analogue was shown to be similar to a product known to contain sildenafil, a finding supported by PCA, which helped guide further analysis. researchgate.net

Furthermore, the integration of machine learning algorithms with spectroscopic data represents a significant advancement. ijfans.orgmdpi.com Supervised learning techniques, such as Linear Discriminant Analysis (LDA) and Random Forest (RF), have been used to build classification models capable of distinguishing between adulterated and authentic samples with high accuracy. mdpi.com For quantification, regression models like Support Vector Regression (SVR) can be trained on spectral data to predict the concentration of an adulterant, offering a rapid screening alternative to conventional quantitative methods. mdpi.com

Statistical Method Application Purpose Example Citations
Principal Component Analysis (PCA)Pattern RecognitionTo visualize similarities and differences between the chemical profiles of various samples.Supported the initial finding that a herbal product was adulterated by showing its profile was similar to a sildenafil-containing product. researchgate.netnih.gov
Linear Discriminant Analysis (LDA)ClassificationTo build models that can classify samples as either adulterated or unadulterated based on their analytical data.Used with spectroscopic data to achieve high accuracy in detecting adulterated fruit juices, a similar matrix challenge. mdpi.com
Support Vector Regression (SVR)QuantificationTo predict the concentration of an adulterant in a sample from its spectroscopic or chromatographic data.Demonstrated high correlation and low error for quantifying adulterants, showing potential for screening applications. mdpi.com

Advancements in Analytical Workflows for Investigating Illicitly Manufactured Compounds in Complex Matrices

Investigating illicitly manufactured compounds like this compound within complex matrices such as herbal supplements, functional foods, or beverages requires continuous advancements in analytical workflows. researchgate.netresearchgate.net The goal is to develop methods that are not only sensitive and specific but also rugged and efficient, capable of handling diverse and often challenging sample types.

A significant advancement is the adoption of sophisticated sample preparation techniques designed to minimize matrix interference. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method, originally developed for pesticide residue analysis, has been successfully modified and applied to the analysis of PDE-5 inhibitors in food matrices like instant coffee premixes. researchgate.netresearchgate.net This approach effectively cleans up the sample, reducing matrix effects and leading to acceptable recovery rates for a wide range of analytes. researchgate.net

The evolution of instrumentation, particularly the widespread availability of High-Resolution Mass Spectrometry (HRMS), has transformed analytical workflows. uts.edu.au HRMS systems like QTOF and Orbitrap provide full-scan, high-resolution data, which allows for simultaneous targeted, suspected-target, and non-targeted screening. uts.edu.aunih.gov This means that in a single analysis, a laboratory can search for a list of known target compounds, look for other suspected analogues based on accurate mass, and mine the data for completely novel, unexpected adulterants. uts.edu.au

More recently, ambient ionization techniques such as Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) are being explored for rapid screening. researchgate.net DESI-MSI allows for the direct analysis of samples with minimal to no preparation, providing rapid qualitative identification of illicitly added compounds. This high-throughput capability makes it a promising tool for screening large numbers of seized samples quickly. researchgate.net

Workflow Advancement Description Impact on Analysis Citations
Modified QuEChERS ExtractionA streamlined sample preparation method involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.Significantly reduces matrix effects, improves analyte recovery, and provides a robust method for complex food and herbal matrices. researchgate.netresearchgate.net
HRMS-Based ScreeningUse of high-resolution instruments (e.g., LC-QTOF-MS) to acquire full-scan accurate mass data.Enables comprehensive screening strategies (targeted, suspected, non-targeted) from a single injection, increasing the likelihood of detecting novel analogues. uts.edu.aunih.govresearchgate.net
Multi-Class MethodsDevelopment of a single analytical method (e.g., using LC-MS/MS) to screen for dozens of illicit compounds across different therapeutic classes simultaneously.Increases laboratory efficiency and provides a broader scope of analysis for dietary supplements that may be adulterated with multiple undeclared substances. mdpi.com
Ambient Ionization MSTechniques like DESI-MSI that allow for direct analysis of samples in their native state with minimal preparation.Offers a high-throughput, rapid screening tool for qualitative identification of adulterants, ideal for initial investigation of a large number of samples. researchgate.net

Q & A

Q. How should researchers align this compound studies with regulatory reporting standards?

  • Methodological Answer :
  • ICH Compliance : Adhere to ICH M10 guidelines for bioanalytical method validation, including precision (±15% deviation) and accuracy (85–115%) .
  • Transparency : Publish raw spectra, chromatograms, and synthetic protocols in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.